molecular formula C19H24N2O4 B595565 ethyl 4-(benzyloxymethyl)-2-(tetrahydro-2H-pyran-4-yl)-1H-imidazole-5-carboxylate CAS No. 1245649-48-2

ethyl 4-(benzyloxymethyl)-2-(tetrahydro-2H-pyran-4-yl)-1H-imidazole-5-carboxylate

Cat. No.: B595565
CAS No.: 1245649-48-2
M. Wt: 344.411
InChI Key: FFYUBVDBBQQGQQ-UHFFFAOYSA-N
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Description

  • A tetrahydro-2H-pyran-4-yl (THP) group at position 2, which introduces conformational flexibility and hydrogen-bonding capability via its ether oxygen .
  • An ethyl ester at position 5, a common prodrug motif that enhances membrane permeability .

It is commercially available from two suppliers, indicating its relevance in medicinal chemistry research .

Properties

IUPAC Name

ethyl 2-(oxan-4-yl)-5-(phenylmethoxymethyl)-1H-imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-2-25-19(22)17-16(13-24-12-14-6-4-3-5-7-14)20-18(21-17)15-8-10-23-11-9-15/h3-7,15H,2,8-13H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYUBVDBBQQGQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=N1)C2CCOCC2)COCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401125148
Record name Ethyl 4-[(phenylmethoxy)methyl]-2-(tetrahydro-2H-pyran-4-yl)-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401125148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245649-48-2
Record name Ethyl 4-[(phenylmethoxy)methyl]-2-(tetrahydro-2H-pyran-4-yl)-1H-imidazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245649-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-[(phenylmethoxy)methyl]-2-(tetrahydro-2H-pyran-4-yl)-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401125148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 4-(benzyloxymethyl)-2-(tetrahydro-2H-pyran-4-yl)-1H-imidazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazole ring, a tetrahydro-pyran moiety, and an ethyl ester functional group. The molecular formula is C19H24N2O4C_{19}H_{24}N_{2}O_{4} with a molecular weight of approximately 344.41 g/mol. Its structural components suggest potential interactions with biological targets, particularly in cancer therapy and antimicrobial activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds structurally related to this compound have demonstrated significant antiproliferative effects against various cancer cell lines. Research indicates that these compounds can induce cell cycle arrest and apoptosis in cancer cells.

  • Mechanism of Action : The imidazole ring is known for its ability to interact with tubulin, inhibiting microtubule polymerization, which is crucial for mitosis. This mechanism has been observed in related compounds that target the colchicine binding site on tubulin, leading to mitotic catastrophe in cancer cells .
  • Case Studies : In a study evaluating the antiproliferative activity of similar imidazole derivatives, compounds were shown to have IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating potent activity .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties as well. Imidazole derivatives are widely recognized for their antifungal and antibacterial activities:

  • Fungal Inhibition : Compounds with imidazole moieties have been effective against various fungal strains by disrupting cell membrane integrity.
  • Bacterial Activity : Some studies indicate that related structures can inhibit bacterial growth by interfering with metabolic pathways essential for bacterial survival.

Research Findings

StudyCompoundBiological ActivityIC50 (µM)Target
Imidazole derivativeAntiproliferative52 (MCF-7)Tubulin
Related imidazoleAntifungalN/AFungal strains
Ethyl derivativeAntimicrobialN/ABacterial strains

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and structurally related imidazole derivatives:

Compound Key Substituents Molecular Weight (g/mol) Key Functional Attributes Potential Applications References
Target Compound 4-(Benzyloxymethyl), 2-(THP), 5-ethyl ester ~385 (estimated) High lipophilicity (benzyl), hydrogen bonding (THP), ester prodrug Kinase inhibitors, antiviral agents
Ethyl 4-(4-Chlorophenyl)-2-(Trifluoromethyl)-1H-Imidazole-5-Carboxylate (CAS 318959-11-4) 4-(4-Chlorophenyl), 2-(CF₃), 5-ethyl ester 312.68 Electron-withdrawing CF₃ enhances metabolic stability; chlorophenyl adds hydrophobic bulk Anti-inflammatory, antimicrobial agents
5-(2-Hydroxypropan-2-yl)-2-Propyl-3-[[4-[2-(1H-Tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-Carboxylic Acid 5-(Hydroxyisopropyl), 2-propyl, tetrazole biphenyl 544.59 Tetrazole acts as a carboxylic acid bioisostere; hydroxyisopropyl improves solubility Angiotensin II receptor antagonists
Ethyl 5-Methyl-2-[4-(Trifluoromethoxy)Phenyl]-1H-Imidazole-4-Carboxylate (CAS 1197579-69-3) 5-Methyl, 2-(4-CF₃O-phenyl), 4-ethyl ester 328.26 CF₃O-phenyl enhances electronegativity; methyl group reduces steric hindrance Enzyme inhibitors (e.g., COX-2)
2-{4-[2-(2-Fluoro-5-Trifluoromethyl-Phenylamino)-1-Methyl-1H-Benzoimidazol-5-Yloxy]-Pyridin-2-Yl}-... Benzoimidazole-pyridinyl core, CF₃, fluoro substituents 609.5 (M+H) Extended π-system for target binding; fluorine improves bioavailability Anticancer agents (tyrosine kinase inhibition)

Key Comparative Insights

Substituent Effects on Solubility and Bioavailability :

  • The THP group in the target compound balances lipophilicity and hydrogen-bonding capacity, whereas tetrazole in the related compound () increases polarity but may reduce membrane permeability.
  • Trifluoromethyl (CF₃) and trifluoromethoxy (CF₃O) groups () enhance metabolic stability but may reduce aqueous solubility due to hydrophobicity.

Role of Ester vs. Carboxylic Acid :

  • The ethyl ester in the target compound and others () serves as a prodrug, improving absorption. In contrast, the tetrazole bioisostere () mimics carboxylic acids without the acidic proton, favoring oral bioavailability.

Conformational Flexibility :

  • The THP group introduces puckering dynamics (quantified by Cremer-Pople parameters ), enabling adaptive binding in enzyme pockets. Rigid aromatic substituents (e.g., benzoimidazole in ) may restrict conformational mobility but enhance target affinity.

Synthetic Accessibility :

  • The target compound and analogs (e.g., ) are synthesized via multicomponent reactions, often using isothiocyanates or Suzuki-Miyaura couplings. Crystallographic refinement (e.g., SHELX ) confirms regioselectivity in such syntheses.

Pharmacological Potential: Benzyloxymethyl and THP groups suggest kinase inhibitor applications, while tetrazole-containing analogs () are prioritized in cardiovascular drug discovery.

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